molecular formula C24H30N2O3 B4162569 N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide

N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide

Cat. No. B4162569
M. Wt: 394.5 g/mol
InChI Key: FFRJUZIUFOLPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide, also known as DCF or DCFH-DA, is a chemical compound that has gained significant attention in scientific research due to its unique properties.

Mechanism of Action

N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide is a cell-permeable compound that is converted into a fluorescent product (N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide) in the presence of ROS. The reaction between N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide and ROS results in the formation of a highly fluorescent compound that can be detected using fluorescence microscopy or flow cytometry. The fluorescence intensity of N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide is directly proportional to the amount of ROS present in the cell, making it an effective tool for measuring oxidative stress.
Biochemical and Physiological Effects:
N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress-induced damage. N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide in lab experiments is its ability to detect ROS levels in real-time. N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide is also relatively inexpensive and easy to use compared to other methods of measuring ROS levels. However, there are some limitations to using N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide, including its potential for non-specific binding and interference with other fluorescent probes. Additionally, N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide. One area of interest is the development of new fluorescent probes that are more specific and sensitive than N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide. Another area of research is the use of N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide in combination with other compounds to study their effects on oxidative stress and ROS levels in cells. Additionally, further studies are needed to determine the potential clinical applications of N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide in the diagnosis and treatment of various diseases.

Scientific Research Applications

N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has been extensively used in scientific research due to its ability to detect reactive oxygen species (ROS) and oxidative stress in cells. It is commonly used as a fluorescent probe to measure ROS levels in cells and tissues. N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has also been used in studies related to cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, N-{4-[(dicyclohexylamino)carbonyl]phenyl}-2-furamide has been used to study the effects of various drugs and compounds on ROS levels in cells.

properties

IUPAC Name

N-[4-(dicyclohexylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c27-23(22-12-7-17-29-22)25-19-15-13-18(14-16-19)24(28)26(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h7,12-17,20-21H,1-6,8-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRJUZIUFOLPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.